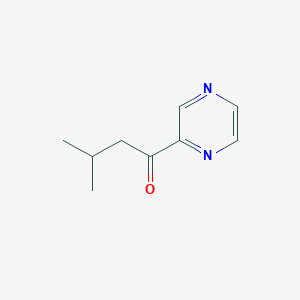
1-(2-Pyrazinyl)-3-methyl-1-butanone
概要
説明
1-(2-Pyrazinyl)-3-methyl-1-butanone is an organic compound with the molecular formula C9H12N2O It is a derivative of butanone and pyrazine, characterized by the presence of a pyrazinyl group attached to the butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyrazinyl)-3-methyl-1-butanone typically involves the reaction of 3-methylpyrazine with butanone under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-(2-Pyrazinyl)-3-methyl-1-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinyl ketones or acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include pyrazinyl alcohols, pyrazinyl ketones, and various substituted pyrazines, depending on the specific reagents and conditions used.
科学的研究の応用
1-(2-Pyrazinyl)-3-methyl-1-butanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 1-(2-Pyrazinyl)-3-methyl-1-butanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Butanone, 3-methyl-1-pyrazinyl-
- 1-Butanone, 2-methyl-1-pyrazinyl-
- 1-Butanone, 3-ethyl-1-pyrazinyl-
Uniqueness
1-(2-Pyrazinyl)-3-methyl-1-butanone is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
86461-64-5 |
|---|---|
分子式 |
C9H12N2O |
分子量 |
164.20 g/mol |
IUPAC名 |
3-methyl-1-pyrazin-2-ylbutan-1-one |
InChI |
InChI=1S/C9H12N2O/c1-7(2)5-9(12)8-6-10-3-4-11-8/h3-4,6-7H,5H2,1-2H3 |
InChIキー |
HRVZGJWXBPJXKU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)C1=NC=CN=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














